molecular formula C11H11ClO2 B8642287 5-(2-Chloroethoxy)-2,3-dihydro-1H-inden-1-one CAS No. 105920-67-0

5-(2-Chloroethoxy)-2,3-dihydro-1H-inden-1-one

Cat. No. B8642287
CAS RN: 105920-67-0
M. Wt: 210.65 g/mol
InChI Key: PPUYXFRSZWNWAM-UHFFFAOYSA-N
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Description

5-(2-Chloroethoxy)-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C11H11ClO2 and its molecular weight is 210.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Chloroethoxy)-2,3-dihydro-1H-inden-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Chloroethoxy)-2,3-dihydro-1H-inden-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

105920-67-0

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

5-(2-chloroethoxy)-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H11ClO2/c12-5-6-14-9-2-3-10-8(7-9)1-4-11(10)13/h2-3,7H,1,4-6H2

InChI Key

PPUYXFRSZWNWAM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)OCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of sodium ethoxide in ethanol prepared from 5.68 g of sodium and 500 ml of absolute ethanol, 36.75 g of 5-hydroxy-1-indanone in 500 ml of slightly-heated ethanol are added in the course of 30 minutes. Then, 74.5 g of β-chloroethyl p-toluenesulphonate in 100 ml of ethanol are dropwise added, and the mixture is refluxed under stirring for 25 hours. Then the mixture is cooled, the insolubilized sodium p-toluenesulphonate 40 g, dry) is filtered off, and the ethanol is evaporated till dryness under vacuum. The residue (71.6 g) is treated with water (250 ml) and methylene chloride (250 ml); the aqueous phase is extracted two further times with methylene chloride, and the organic extracts are washed twice with 100 ml of 10% sodium hydroxide and with water till neutralization. The solvent is evaporated and the residue (54 g) is purified over silica-gel column; by eluting with methylene chloride:hexane (9:1) the excess β-chloro-ethyl p-toluenesulphonate is separated, and the desired product is isolated with methylene chloride; 26.6 g (51%) of a yellow solid are obtained. M.P. 79°-82° C. and analysis correct.
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5.68 g
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500 mL
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100 mL
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Synthesis routes and methods II

Procedure details

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